Product packaging for Butyl 2-phenylvinyl sulfone(Cat. No.:)

Butyl 2-phenylvinyl sulfone

Cat. No.: B371640
M. Wt: 224.32g/mol
InChI Key: MIVYUWYOOIZUCC-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-phenylvinyl sulfone is a versatile vinyl sulfone compound that serves as a valuable building block in organic synthesis and materials science research. As part of the sulfone family, which is characterized by a sulfonyl functional group (-SO2-) bonded to two carbon atoms, this compound benefits from high stability and strong polarity, making it a robust intermediate for various chemical transformations . Vinyl sulfones are particularly prized in research for their role as Michael acceptors in nucleophilic addition reactions and as key precursors in the synthesis of complex organic molecules . In polymer science, this compound can act as a monomer for creating functional polymers or as a cross-linking agent due to the reactivity of its vinyl group, potentially leading to materials with enhanced properties like thermal stability or chemical resistance . Furthermore, its structural features make it a candidate for developing novel compounds in agrochemical and pharmaceutical research, aligning with the broader utility of sulfones in bioactive molecule design . The synthetic routes for related vinyl sulfones, as documented in current literature, often involve modern catalytic methods, such as nickel-catalyzed sulfonylation or electrochemical synthesis, ensuring efficient and selective preparation . This reagent is provided for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2S B371640 Butyl 2-phenylvinyl sulfone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32g/mol

IUPAC Name

[(Z)-2-butylsulfonylethenyl]benzene

InChI

InChI=1S/C12H16O2S/c1-2-3-10-15(13,14)11-9-12-7-5-4-6-8-12/h4-9,11H,2-3,10H2,1H3/b11-9-

InChI Key

MIVYUWYOOIZUCC-LUAWRHEFSA-N

SMILES

CCCCS(=O)(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CCCCS(=O)(=O)/C=C\C1=CC=CC=C1

Canonical SMILES

CCCCS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Reactivity and Mechanistic Studies of Butyl 2 Phenylvinyl Sulfone and Analogous Vinyl Sulfones

Nucleophilic Addition Reactions to the Activated Alkene Moiety

The core of vinyl sulfone reactivity lies in nucleophilic additions to the activated alkene. The strong electron-withdrawing sulfonyl group polarizes the C=C bond, creating a partial positive charge on the β-carbon, which serves as the primary site for nucleophilic attack. masterorganicchemistry.com This activation facilitates reactions with a wide array of nucleophiles. researchgate.net

The Michael reaction, or conjugate addition, is a characteristic reaction of vinyl sulfones. wikipedia.orgwikipedia.org In this process, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated system (Michael acceptor). wikipedia.orgbuchler-gmbh.com The sulfone group is highly effective at stabilizing the intermediate carbanion formed during the addition, driving the reaction forward. wikipedia.org This reaction is a powerful and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds. buchler-gmbh.comresearchgate.net

A variety of carbon-based nucleophiles readily add to vinyl sulfones. Stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds, malonates, and nitroalkanes, are common Michael donors. wikipedia.org

One notable example involves the enantioselective Michael addition of 3-substituted oxindoles to phenyl vinyl sulfone. This reaction, catalyzed by cinchona alkaloid-derived thiourea (B124793) catalysts, allows for the construction of complex oxindole (B195798) frameworks containing an all-carbon quaternary stereocenter with high yield and excellent enantioselectivity. buchler-gmbh.com

Another approach involves the addition of α-oxy carbon-centered radicals, which behave as nucleophiles. For instance, radicals generated from the thermal decomposition of 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one in cyclic ethers like tetrahydrofuran (B95107) (THF) add efficiently to phenyl vinyl sulfone. nih.gov This radical addition pathway provides an alternative to traditional ionic Michael additions for forming C-C bonds. nih.gov

Table 1: Examples of Carbon-Based Nucleophile Additions to Phenyl Vinyl Sulfone

Nucleophile Source Catalyst/Conditions Product Type Yield Ref.
3-Aryloxindoles Cinchona-derived thiourea 3,3-Disubstituted oxindole High buchler-gmbh.com
Tetrahydrofuran (THF) 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one, 50 °C 2-[2-(Phenylsulfonyl)ethyl]tetrahydrofuran 83% nih.gov
1,3-Dioxolane 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one, 50 °C 2-[2-(Phenylsulfonyl)ethyl]-1,3-dioxolane 76% nih.gov

The conjugate addition of nitrogen-based nucleophiles, known as the aza-Michael reaction, is a fundamental method for synthesizing β-amino sulfones and other nitrogen-containing compounds. buchler-gmbh.comresearchgate.netd-nb.info This reaction is a powerful tool for C-N bond formation. buchler-gmbh.com A variety of nitrogen nucleophiles, including aromatic amines, amides, and heterocyclic amines, participate in this reaction, although a catalyst is often required. d-nb.inforesearchgate.net

For example, the double Michael addition of substituted anilines to divinyl sulfone, catalyzed by acids like AlCl₃ or H₃PO₄, yields substituted phenylthiomorpholine dioxides. researchgate.net Similarly, Michael-type hydroaminations of phenyl vinyl sulfone with arylamines have been achieved using lanthanide catalysts such as Yb(OTf)₃ and Tb(OTf)₃, producing β-amino sulfones in moderate to excellent yields. researchgate.net

Heterogeneous catalysts like Amberlyst-15 have also been employed for the aza-Michael addition of amines to vinyl sulfones. researchgate.net More recently, electrochemical methods have been developed that allow for the aza-Michael addition to proceed under mild, metal- and base-free conditions, using NaI as a redox mediator. researchgate.net

Nucleophilic additions to α,β-unsaturated systems like butyl 2-phenylvinyl sulfone often present challenges of chemo- and regioselectivity. acs.org

Regioselectivity: The reaction of a nucleophile with an α,β-unsaturated sulfone can theoretically occur via 1,2-addition (at the sulfonyl group) or 1,4-conjugate addition (at the β-carbon). However, due to the soft nature of most nucleophiles that react with vinyl sulfones and the electronic activation of the β-position, 1,4-addition (the Michael pathway) is overwhelmingly favored. wikipedia.org The sulfonyl group itself is generally unreactive toward nucleophilic attack under these conditions.

Chemoselectivity: Chemoselectivity becomes a key consideration when the substrate or nucleophile possesses multiple reactive sites. For instance, in radical additions, a competition can arise between the desired nucleophilic addition of the radical to the alkene and other pathways like single-electron transfer. nih.gov In reactions involving complex molecules, the choice of catalyst and conditions is crucial to direct the nucleophile to the intended vinyl sulfone acceptor, avoiding reactions with other electrophilic groups that may be present. acs.org DFT calculations and reactivity indices are sometimes used to predict the selectivity of such reactions. researchgate.net

While the β-carbon of a vinyl sulfone is electrophilic, the α-proton is acidic and can be removed by a strong base. The direct lithiation of vinylic sulfones using organolithium reagents like n-butyllithium (n-BuLi) allows for the generation of α-sulfonylvinyllithium reagents. acs.org This reaction effectively reverses the polarity (umpolung) of the α-carbon, transforming it from an electrophilic center (in the context of the double bond) into a potent nucleophile. wikipedia.org

The formation of these organolithium species is typically carried out in an ethereal solvent like THF at low temperatures. libretexts.org The resulting α-sulfonylvinyllithium is a valuable synthetic intermediate that can react with various electrophiles, enabling the construction of more complex molecular architectures. The reactivity of organolithium reagents can be enhanced by additives such as tetramethylethylenediamine (TMEDA). uniurb.it

Michael Addition Reactions

Aza-Michael Addition of Nitrogen-Based Nucleophiles

Cycloaddition and Annulation Reactions

In addition to their role as Michael acceptors, vinyl sulfones are excellent dienophiles and dipolarophiles in cycloaddition reactions due to their electron-deficient double bond. nih.govwiley.comwikipedia.org They participate in a range of pericyclic reactions to form four-, five-, and six-membered rings. wiley.comchemicalbook.com

Phenyl vinyl sulfone is a well-established ethylene (B1197577) equivalent in [4+2] Diels-Alder cycloadditions. acs.org It reacts with a wide variety of dienes to construct functionalized six-membered rings. The phenylsulfonyl group in the resulting cycloadduct can often be removed reductively, making this a versatile method for synthesizing cyclohexene (B86901) derivatives. wikipedia.orgacs.org Thiophene 1,1-dioxides, for example, undergo Diels-Alder reactions with phenyl vinyl sulfone to yield benzene (B151609) derivatives after the elimination of sulfur dioxide and benzenesulfinic acid. researchgate.net

Vinyl sulfones also participate in [3+2] cycloadditions with 1,3-dipoles. For instance, the reaction of phenyl vinyl sulfone with nitrones has been studied both experimentally and theoretically. researchgate.net Similarly, azomethine ylides react with electrophilically activated alkenes like vinyl sulfones to generate substituted pyrrolidines. researchgate.net These [3+2] annulations are crucial for the synthesis of five-membered heterocyclic compounds. researchgate.netresearchgate.net

Table 2: Cycloaddition Reactions Involving Phenyl Vinyl Sulfone

Reaction Type Reactant Partner Product Type Ref.
[4+2] Cycloaddition Dienes (e.g., Isoprene) Functionalized Cyclohexenes acs.org
[4+2] Cycloaddition Thiophene 1,1-dioxides Substituted Benzenes researchgate.net
[3+2] Cycloaddition Nitrones Isoxazolidines researchgate.net
[3+2] Cycloaddition Azomethine ylides Pyrrolidines researchgate.net
[3+2] Cycloaddition Cyclopropyl ketones Substituted Cyclopentanes nih.gov

[3+2] Cycloaddition Pathways

Radical Reactions and Radical Conjugate Additions

The electron-deficient nature of the double bond in this compound and its analogs makes them excellent acceptors in radical conjugate addition reactions. This reactivity has been exploited in various synthetic methodologies to form new carbon-carbon and carbon-heteroatom bonds.

For example, a tandem radical process involving the conjugate addition of B-alkylcatecholboranes to electrophilic alkenes like phenyl vinyl sulfone, followed by allylation, has been reported. researchgate.net This one-pot reaction allows for the selective coupling of three different alkene components. researchgate.net Similarly, three-component radical conjugate additions of unactivated alkenes to Michael acceptors, including phenyl vinyl sulfone, have been achieved through photoredox catalysis. d-nb.infonih.gov In this process, oxidatively generated amidyl radicals add to the unactivated alkene, and the resulting radical adduct then reacts with the vinyl sulfone. d-nb.infonih.gov

The methoxycarbonyl radical, generated via visible-light photoredox catalysis, also undergoes conjugate addition with a range of electron-deficient olefins, including phenyl vinyl sulfone. nih.gov This reaction provides a direct route to γ-ketoesters. nih.gov Furthermore, radical cascade reactions initiated by the fragmentation of cyclobutyliminyl radicals have been shown to involve multiple additions to phenyl vinyl sulfone, leading to the rapid assembly of complex molecular architectures. beilstein-journals.org

The table below provides examples of radical conjugate addition reactions involving phenyl vinyl sulfone.

Radical SourceReaction TypeProduct TypeReference
B-AlkylcatecholboranesTandem Conjugate Addition/AllylationPolyfunctionalized Alkanes researchgate.net
α-Amido oxy acids (via photoredox catalysis)Three-Component Conjugate Additionδ-Amino Sulfones d-nb.infonih.gov
N-Phthalimidoyl oxalate (B1200264) (via photoredox catalysis)Conjugate Addition of Methoxycarbonyl Radicalγ-Sulfonyl Esters nih.gov
Cyclobutyliminyl radical (from Barton ester)Radical CascadeComplex Polycyclic Sulfones beilstein-journals.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis has significantly expanded the synthetic utility of vinyl sulfones, enabling a range of transformations including olefin metathesis, conjugate reduction, and cross-coupling reactions.

Vinyl sulfones are competent partners in olefin metathesis reactions, a powerful tool for the formation of carbon-carbon double bonds. researchgate.net Both ring-closing metathesis (RCM) and cross-metathesis (CM) have been successfully applied to substrates containing the vinyl sulfone moiety.

Highly selective cross-metathesis between functionalized terminal olefins and phenyl vinyl sulfone has been achieved using the second-generation Grubbs catalyst. researchgate.net This demonstrates the compatibility of the vinyl sulfone group with modern, highly active metathesis catalysts. RCM has also been employed to synthesize cyclic sulfones, which are valuable intermediates in organic synthesis. capes.gov.br For instance, the RCM of bis(2-vinylphenyl) sulfone using the second-generation Hoveyda–Grubbs catalyst affords dibenzo[b,f]thiepine 5,5-dioxide in excellent yield. acs.org

The table below summarizes selected olefin metathesis reactions involving vinyl sulfones.

Metathesis TypeSubstrate(s)CatalystProductReference
Cross-MetathesisTerminal Olefins, Phenyl Vinyl SulfoneSecond-Generation Grubbs CatalystSubstituted Vinyl Sulfones researchgate.net
Ring-Closing MetathesisDienyl SulfonesGrubbs or Hoveyda-Grubbs CatalystsCyclic Sulfones capes.gov.br
Ring-Closing MetathesisBis(2-vinylphenyl) sulfoneSecond-Generation Hoveyda-Grubbs CatalystDibenzo[b,f]thiepine 5,5-dioxide acs.org

The activated double bond of vinyl sulfones can be selectively reduced through conjugate reduction methodologies. While general methods for the conjugate reduction of α,β-unsaturated systems are applicable, the development of enantioselective variants has been a key focus.

Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated sulfones represents a highly efficient method for the synthesis of chiral sulfones. datapdf.comacs.org Using chiral phosphine (B1218219) ligands such as (R,R)-f-spiroPhos, a variety of unsaturated sulfones, including 3,3-diaryl and exocyclic derivatives, can be hydrogenated with excellent enantioselectivities (up to 99.9% ee). datapdf.comacs.org This method is tolerant of various functional groups and substitution patterns on the aromatic rings of the substrate. datapdf.comacs.org

The following table presents data on the Rh-catalyzed asymmetric hydrogenation of a model unsaturated sulfone.

SubstrateCatalyst/LigandH₂ Pressure (atm)Enantiomeric Excess (ee)Reference
(E)-1-chloro-3-(1-phenyl-2-(phenylsulfonyl)vinyl)benzene[Rh(COD)₂]BF₄ / (R,R)-f-spiroPhos8096% datapdf.com

The development of such enantioselective methods provides access to valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Vinyl sulfones can participate in transition metal-catalyzed cross-coupling reactions, where the sulfonyl group can act as a leaving group. This desulfitative functionalization provides a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds at the vinyl position.

Nickel-catalyzed Suzuki-Miyaura cross-coupling of α-oxo-vinylsulfones with arylboronic acids has been shown to be an effective method for the synthesis of C-aryl glycals and acyclic vinyl ethers. acs.org In these reactions, the C-sulfone bond is chemoselectively cleaved. acs.org Similarly, Ni-catalyzed Negishi coupling of α-oxy-vinylsulfones with alkylzinc reagents provides a stereoconvergent route to 1,2-dialkyl enol ethers. rsc.org

Beyond reactions where the sulfonyl group is part of the electrophile, methods have been developed for the direct synthesis of vinyl sulfones via cross-coupling. A transition-metal-free approach involves the tandem cross-decarboxylative/coupling of sodium sulfinates and cinnamic acids. rsc.org Additionally, direct C-S cross-coupling methods for the synthesis of polysubstituted vinyl sulfones from sulfonyl radicals have been developed. nih.gov

The table below showcases various cross-coupling and desulfitative functionalization reactions involving vinyl sulfones.

Reaction TypeCoupling PartnersCatalyst SystemProduct TypeReference
Suzuki-Miyaura Couplingα-Oxo-vinylsulfones, Arylboronic acidsNickel CatalystC-Aryl Glycals, Acyclic Vinyl Ethers acs.org
Negishi Couplingα-Oxy-vinylsulfones, Alkylzinc reagentsNickel Catalyst1,2-Dialkyl Enol Ethers rsc.org
Cross-Decarboxylative/CouplingSodium sulfinates, Cinnamic acidsTransition-Metal-FreeVinyl Sulfones rsc.org
Direct C-S Cross-CouplingAlkenes, Sulfonyl RadicalsPromoter (e.g., NIS)Polysubstituted Vinyl Sulfones nih.gov

Palladium-Catalyzed Copolymerization

The palladium-catalyzed copolymerization of vinyl monomers is a cornerstone of modern polymer chemistry, enabling the synthesis of functionalized polyolefins with tailored properties. Late transition metal catalysts, particularly those based on palladium, are often favored for their tolerance to polar functional groups that would typically deactivate more oxophilic early transition metal catalysts. researchgate.netub.edu The copolymerization of polar vinyl monomers, such as vinyl sulfones, with nonpolar olefins like ethylene offers a direct pathway to incorporate sulfonyl functionalities into a polyolefin backbone, thereby modifying the polymer's chemical and physical characteristics.

Extensive research into the palladium-catalyzed copolymerization of polar vinyl monomers has led to the development of sophisticated catalyst systems capable of mediating these challenging transformations. Two prominent classes of ligands for palladium catalysts in this context are phosphine-sulfonates and α-diimines. researchgate.net

Detailed studies on the copolymerization of ethylene with methyl vinyl sulfone (MVS), an analogue of this compound, have provided significant insights into the mechanistic pathways of vinyl sulfone incorporation. Computational and experimental work has shown that phosphine-sulfonate palladium catalysts can effectively mediate the copolymerization of ethylene and MVS, yielding linear copolymers where the polar units are located both within the main chain and at the chain ends. Density Functional Theory (DFT) calculations suggest that for these catalyst systems, the 2,1-insertion of MVS is the favored pathway.

In contrast, typical α-diimine palladium catalysts have been reported to be inactive for the copolymerization of ethylene with MVS. Mechanistic investigations indicate that while the initial insertion of MVS can occur, the resulting palladium intermediate may be overly stabilized, thus hindering subsequent monomer insertion and effectively halting polymerization.

Despite the detailed research on simpler vinyl sulfones like MVS, a thorough review of the scientific literature reveals a lack of specific studies on the palladium-catalyzed copolymerization of This compound . Consequently, there are no published detailed research findings or data tables for the reactivity, monomer incorporation rates, or the properties of copolymers derived from this specific monomer. The potential for this compound to undergo palladium-catalyzed copolymerization can be inferred from the reactivity of its analogues. The presence of the bulky butyl and phenyl groups would likely introduce significant steric and electronic effects that would influence its coordination and insertion at the palladium center, as well as the properties of any resulting polymer. However, without direct experimental investigation, any discussion on its specific behavior in copolymerization remains speculative.

Computational and Theoretical Investigations of Vinyl Sulfone Reactivity and Structure

Quantum Chemical Calculations for Reactivity and Selectivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic reactivity of vinyl sulfones and the selectivity they exhibit in various reactions. These calculations can determine the thermodynamics of potential reaction pathways, guiding the rational design of molecules with specific reactivity profiles. rsc.orgrsc.org

One area of significant investigation is the reaction of vinyl sulfones with nucleophiles like thiols. rsc.orgresearchgate.net Computational screening of the thermodynamics for reactions between various substituted vinyl sulfones and thiolates has been performed to modulate their reactivity from irreversible to reversible. rsc.orgresearchgate.net By calculating the reaction energies for different pathways—such as addition to the α- or β-carbon or vinylic substitution—researchers can predict which reactions are energetically favorable. researchgate.net

For instance, studies on vinyl sulfones with different substituents at the α and β positions relative to the sulfone group reveal how these groups influence the reaction energies. A positive reaction energy suggests a process is unlikely to occur, whereas a negative (exothermic) energy indicates a favorable reaction. rsc.org The predictions derived from these quantum-chemical computations have been shown to mirror experimental results, validating their predictive power. rsc.orgrsc.org In the case of Butyl 2-phenylvinyl sulfone, the phenyl group at the 2-position significantly influences the electronic properties of the double bond, and quantum calculations can precisely quantify its effect on reactivity towards different nucleophiles.

Table 1: Predicted Reaction Energies for Pathways of Substituted Vinyl Sulfones with Methyl Thiol

Substituent (R at β-position)Substituent (X at α-position)Reaction PathwayCalculated Reaction Energy (kcal/mol)Predicted Outcome
N(H)MeCNAddition to β-carbon (B)4Unfavorable
N(H)MeCNSubstitution of X (C)10Unfavorable
N(H)MeCNVinylic Substitution of MeS (D)-1Favorable / Reversible
N(H)MeCNSubstitution of VS (E)20Unfavorable

This table is illustrative, based on data for (MeS)RC=CX(SO₂Ph) type compounds to show the predictive capability of quantum calculations. rsc.orgresearchgate.net VS abbreviates the sulfone substituent SO₂Ph. Reaction D is defined as thermoneutral (0 kcal/mol) by definition in the source study and other energies are relative to it.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the detailed mechanisms and energy landscapes of chemical reactions involving vinyl sulfones. DFT calculations can map out the entire reaction path, identifying transition states (the energy peaks) and intermediates (the energy valleys) that connect reactants to products.

A prominent example is the study of [3+2] cycloaddition reactions, where vinyl sulfones act as dipolarophiles. DFT calculations, often using functionals like ωB97X-D or M06-L, have been employed to study the reaction of azomethine ylides or sugar azides with phenyl vinyl sulfone. mdpi.comacs.orgnih.gov These studies calculate the activation Gibbs free energies (ΔG‡) and reaction Gibbs free energies (ΔG) for different possible pathways, such as those leading to different regioisomers (e.g., meta vs. ortho) and stereoisomers (e.g., endo vs. exo). mdpi.com

The calculations consistently show that such cycloadditions are highly exergonic (thermodynamically favorable) and have moderate activation barriers, explaining why they proceed efficiently. mdpi.com For example, in the reaction of an azomethine ylide with phenyl vinyl sulfone, the pathway leading to the meta/endo product was found to be the most favorable, with a calculated activation energy of 13.1 kcal/mol and a reaction energy of -26.8 kcal/mol. mdpi.com DFT can also be used to understand the influence of protecting groups or other substituents on reaction patterns by comparing the activation energy barriers for different substrates. mdpi.com

Table 2: DFT-Calculated Relative Energies for the [3+2] Cycloaddition of Azomethine Ylide with Phenyl Vinyl Sulfone

Pathway (Regio/Stereoisomer)Relative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
meta/endo Transition State0.013.1
meta/exo Transition State+2.015.1
ortho/endo Transition State+1.615.4
ortho/exo Transition State+3.416.6
meta/endo Product-36.9-26.8

Data sourced from a study using the ωB97X-D/6-311G(d,p) level of theory. mdpi.com Energies are relative to the most favorable transition state (TS-mn) and the separated reagents for the product.

Molecular Electron Density Theory (MEDT) Analysis of Reaction Pathways

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that provides a detailed understanding of chemical reactivity based on the analysis of electron density. MEDT studies on the [3+2] cycloaddition of phenyl vinyl sulfone have provided deep insights into the reaction mechanism. mdpi.com

Analysis of Conceptual DFT reactivity indices within MEDT reveals the electronic nature of the reactants. Phenyl vinyl sulfone is characterized as a strong electrophile, while its reaction partner, an azomethine ylide, is a supernucleophile. mdpi.com This large difference in electronic character predicts that the reaction will be highly polar. The flow of electron density throughout the reaction, known as the Global Electron Density Transfer (GEDT), can be calculated at the transition state. A significant GEDT value (e.g., 0.31 e) confirms the high polar character of the reaction, which is classified as having a forward electron density flux (FEDF). mdpi.com

Furthermore, MEDT utilizes Parr functions to predict regioselectivity. By analyzing the nucleophilic and electrophilic Parr functions of the reactants, the most favorable two-center interaction can be identified. For phenyl vinyl sulfone, the β-conjugated carbon is identified as the most electrophilic center, correctly predicting the site of nucleophilic attack. mdpi.com Finally, a Bonding Evolution Theory (BET) study, which analyzes the changes in electron density topology along the reaction path, can characterize the mechanism in detail, for instance, as a non-concerted, two-stage, one-step process. mdpi.com

Elucidation of Stereochemical Outcomes through Theoretical Modeling

Theoretical modeling is an indispensable tool for understanding and predicting the stereochemistry of reactions involving vinyl sulfones. The preferred formation of one stereoisomer over another (diastereoselectivity or enantioselectivity) is determined by the relative energy of the competing transition states leading to these isomers.

In cycloaddition reactions, such as the [3+2] cycloaddition with phenyl vinyl sulfone, theoretical models can calculate the energies of the different stereochemical transition states (e.g., endo vs. exo). mdpi.com Studies have shown a high endo stereoselectivity, which is explained by the endo transition state being lower in energy than the exo transition state. mdpi.com The energy difference, though sometimes small (e.g., ~2.0 kcal/mol), is sufficient to direct the reaction primarily through the lower energy pathway at typical reaction temperatures. mdpi.com

DFT calculations have also been successfully used to probe the origins of fluxional behavior in complex tricyclic molecules synthesized from cyclic vinyl sulfones. beilstein-journals.org By calculating the relative energies of different conformers (e.g., exo and endo), theoretical models can identify the lowest-energy structures and the energy barriers for their interconversion. These computational results have shown remarkable agreement with experimental data from NMR spectroscopy, confirming the identity of the major and minor conformers and explaining the dynamic behavior observed in solution. beilstein-journals.org Similarly, in Michael additions, theoretical modeling can explain the stereochemistry by analyzing the conformational preferences of the reactants and the transition state structures. acs.org

Table 3: Comparison of Calculated vs. Experimental Energy Difference for Tricycle Conformers

MethodPropertyValue (kcal/mol)
DFT CalculationΔHf (Exo vs. Endo)0.93
VT NMR SpectroscopyΔG (Exo vs. Endo)0.80

Data illustrates the agreement between theory and experiment in determining the relative stability of stereochemical conformers of a tricycle derived from a cyclic vinyl sulfone. beilstein-journals.org

Advanced Synthetic Applications of Vinyl Sulfones Including Butyl 2 Phenylvinyl Sulfone Motifs

Building Blocks for the Construction of Complex Molecular Architectures

The utility of vinyl sulfones as foundational units, or building blocks, is a cornerstone of their application in organic synthesis. These organic molecules possess functional groups that enable their assembly into more complex molecular architectures through various coupling reactions. biosolveit.de The phenyl vinyl sulfone motif, for instance, is an archetypal example of an electron-deficient olefin whose reactivity is harnessed to build complex scaffolds.

Their primary role as Michael acceptors enables the formation of new carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions with a wide array of nucleophiles, including enolates, organometallics, and amines. orgsyn.org Furthermore, they serve as reactive dienophiles in Diels-Alder reactions, providing access to six-membered ring systems. orgsyn.org The resulting adducts can be further manipulated, allowing the vinyl sulfone group to serve as a synthon for various functionalities, effectively expanding its synthetic potential. orgsyn.org

Chiral Induction and Asymmetric Transformations (e.g., in γ-keto sulfone synthesis)

The development of asymmetric reactions using vinyl sulfones as substrates has opened pathways to chiral molecules with high enantiomeric purity. These methods are crucial for the synthesis of pharmaceuticals and other biologically active compounds.

Asymmetric conjugate additions of aldehydes to vinyl sulfones have been achieved using chiral organocatalysts. For example, perfluoroalkanesulfonamide organocatalysts have been shown to promote the addition of branched aldehydes to vinyl sulfones, yielding adducts with all-carbon quaternary stereocenters in excellent yields and with up to 95% enantiomeric excess (ee). mdpi.com

Another significant advancement is the catalytic asymmetric synthesis of γ-substituted vinyl sulfones. A method using a chiral secondary amine catalyst allows for the use of base-sensitive β-nitroethyl sulfones as precursors. This one-pot, three-step operation provides a variety of γ-substituted vinyl sulfones in good yields and with excellent enantioselectivities.

The synthesis of chiral sulfones has also been efficiently achieved through the rhodium-catalyzed asymmetric hydrogenation of α-substituted vinyl sulfones. Using a Rh/(S)-(+)-DTBM-Segphos complex, various α-substituted chiral sulfones were produced in high yields (>90%) and with outstanding enantioselectivities (up to 99% ee) under mild conditions. acs.org

Recent research has also focused on the synthesis of γ-keto sulfones, which are important intermediates and possess biological activities. rsc.orgsemanticscholar.orgnih.gov Synthetic strategies include the hydroacylation of vinylsulfones and the ring-opening sulfonylation of cyclopropanols. rsc.org Asymmetric approaches to these structures are an active area of research, leveraging chiral catalysts to control stereochemistry. researchgate.net

Asymmetric TransformationSubstrate TypeCatalyst/ReagentKey OutcomeReference
Conjugate AdditionBranched Aldehydes + Vinyl SulfonesPerfluoroalkanesulfonamide OrganocatalystAdducts with all-carbon quaternary stereocenters; up to 95% ee. mdpi.com
Conjugate Additionβ-Nitroethyl Sulfones + α,β-Unsaturated AldehydesChiral Secondary Amineγ-Substituted vinyl sulfones with excellent enantioselectivities.
Asymmetric Hydrogenationα-Substituted Vinyl SulfonesRh/(S)-(+)-DTBM-Segphos Complexα-Substituted chiral sulfones; up to 99% ee. acs.org
HydroaminoalkylationKetones + Phenyl Vinyl SulfoneChiral Amine Transfer Reagent + Photocatalystα-Trialkyl-α-tertiary amines with good stereoselectivity. nih.gov

Formation of Diverse Heterocyclic and Carbocyclic Systems

Vinyl sulfones are highly effective reagents for constructing a wide variety of ring systems through cycloaddition and tandem reactions. Their ability to participate as 2π-partners makes them suitable for creating four-, five-, and six-membered rings. wiley.com

Phenyl vinyl sulfones are commonly used as dienophiles in [4+2] Diels-Alder cycloadditions to form substituted cyclohexene (B86901) derivatives. wiley.comorgsyn.org These reactions can be highly regioselective and have been employed in the total synthesis of complex natural products. oregonstate.edunih.gov Beyond six-membered rings, vinyl sulfones can also undergo [2+2] cycloadditions with olefins to produce four-membered carbocycles. wiley.com

The versatility of vinyl sulfones extends to the synthesis of heterocyclic structures. A ruthenium(II)-catalyzed C–H olefination followed by a tandem cyclization with vinyl sulfones has been developed to synthesize 3-methyleneisoindolin-1-ones. acs.org In this process, the sulfinate anion acts as a leaving group, facilitating the formation of the heterocyclic core. acs.org Furthermore, radical cyclization cascades involving vinyl sulfones have been used to generate complex spirocyclic systems, which merge a three-dimensional spiro scaffold with the reactive Michael acceptor of the vinyl sulfone. bohrium.com

Utility in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Vinyl sulfones have proven to be valuable substrates in this area.

A notable example is the three-component Michael addition reaction involving a vinyl sulfone, carbon disulfide, and an amine to synthesize dithiocarbamates. rsc.org This one-pot procedure is efficient and proceeds under mild conditions. rsc.org

More complex four-component reactions have also been developed. The reaction of terminal alkynes, aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate, and a potassium halide in the presence of a copper(I) catalyst yields β-halo vinylsulfones with good stereoselectivity. nih.gov This reaction constructs the vinyl sulfone moiety while simultaneously introducing two different functional groups across the alkyne. A metal-free, visible-light-driven MCR has also been reported for synthesizing quinoxalin-2-one-containing vinyl sulfones from alkynes, sodium metabisulfite (B1197395), aryldiazonium salts, and quinoxalin-2-ones. wiley.com These MCRs provide rapid access to highly functionalized molecules that would otherwise require lengthy, multi-step syntheses.

Reaction NameNumber of ComponentsReactantsProduct TypeReference
Hydrosulfonylation of Alkynes3Alkyne, Aryl Diazonium Salt, ThiophenolVinyl Sulfone rsc.org
Vicinal Difunctionalization of Alkynes4Alkyne, Aryldiazonium Salt, SO2 Surrogate, Potassium Halideβ-Halo Vinylsulfone nih.gov
Photoredox SO2 Insertion4Alkyne, SO2 Surrogate, Aryldiazonium Salt, Quinoxalin-2-oneQuinoxalin-2-one-containing Vinyl Sulfone wiley.com
Michael Addition3Vinyl Sulfone, Carbon Disulfide, AmineDithiocarbamate rsc.org

Strategic Intermediates in Total Synthesis Efforts and Methodology Development

The unique reactivity of the vinyl sulfone group has made it a key strategic element in the total synthesis of several complex natural products. The ability of the sulfone to act as a robust Michael acceptor and then be removed or transformed under specific conditions makes it a powerful "linchpin" in convergent synthetic strategies.

A classic demonstration of this is the total synthesis of (±)-morphine by Fuchs and Toth. acs.org Their strategy relied heavily on an intramolecular conjugate addition of a phenol (B47542) onto a vinyl sulfone to construct a key ring of the morphine skeleton. This pivotal work highlighted the power of vinyl sulfone chemistry in assembling complex polycyclic frameworks.

This approach was later extended to the total synthesis of other natural products, including several Cephalotaxus alkaloids like (±)-cephalotaxine, (±)-11-hydroxycephalotaxine, and (±)-drupacine. acs.org Again, an intramolecular Michael addition involving a vinyl sulfone was the critical step for constructing the core azepine ring system of these alkaloids.

More recently, an enantioselective and regioselective pyrone Diels-Alder reaction of a vinyl sulfone was the key step in the total synthesis of (+)-cavicularin, a natural product with a unique cyclophane architecture. oregonstate.edunih.gov The vinyl sulfone served as the dienophile in this crucial cycloaddition to build the strained macrocyclic structure. These examples underscore the strategic importance of vinyl sulfones, enabling synthetic routes that would be difficult to achieve with other functional groups.

Q & A

Q. What are the established synthetic routes for Butyl 2-phenylvinyl sulfone, and how is its purity validated in laboratory settings?

Methodological Answer: Synthesis typically involves sulfonylation of vinyl precursors or nucleophilic substitution reactions using butyl sulfinate esters. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. Characterization employs 1^1H/13^13C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, adhering to protocols similar to those for sulfone analogs (e.g., ≥95.0% purity thresholds as in trifluoromethanesulfonate derivatives) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Temperature-controlled environments (2–8°C) are advised, aligning with sulfone stability guidelines. Avoid moisture by using desiccants and ensure containers are tightly sealed, as per safety protocols for diphenyl sulfone derivatives .

Q. Which analytical techniques are most effective for detecting trace impurities in this compound?

Methodological Answer: Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurities and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile residues. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy to identify structural anomalies. Dilution protocols (e.g., for high-concentration samples) should follow assay preparation standards to avoid cross-contamination .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound under varying catalytic conditions be systematically resolved?

Methodological Answer: Implement controlled variable analysis: isolate factors such as solvent polarity (e.g., DMSO vs. THF), catalyst loading (e.g., Pd vs. Cu), and temperature. Replicate studies with standardized conditions and employ statistical tools (e.g., ANOVA) to identify outliers. Cross-reference findings with computational models (DFT calculations) to predict reactive intermediates, as suggested in HPV chemical data reconciliation frameworks .

Q. What experimental designs are suitable for elucidating the reaction mechanisms of this compound in cross-coupling reactions?

Methodological Answer: Use kinetic profiling via in situ infrared (IR) spectroscopy to monitor intermediate formation. Isotopic labeling (e.g., 13^{13}C or 2^{2}H) at the vinyl or sulfone group can track bond cleavage pathways. Pair with stopped-flow techniques for rapid kinetic data collection, supplemented by density functional theory (DFT) simulations to validate proposed mechanisms .

Q. How should researchers design assays to evaluate the biological or catalytic activity of this compound?

Methodological Answer: For biological assays, use fluorometric or colorimetric kits (e.g., phosphatidylcholine assay protocols) with adaptations for sulfone solubility. Optimize buffer systems (e.g., PBS with DMSO cosolvents) and include negative controls (e.g., sulfone-free samples). For catalytic studies, employ turnover frequency (TOF) measurements under inert atmospheres to exclude oxidative side reactions .

Q. What strategies enhance the reproducibility of multi-step syntheses involving this compound?

Methodological Answer: Document reaction parameters rigorously (e.g., stirring rate, degassing methods) and use automated syringe pumps for reagent addition. Validate intermediate purity at each step via thin-layer chromatography (TLC) and HPLC. Adopt open-source electronic lab notebooks (ELNs) for transparent data sharing, aligning with collaborative research workflows .

Methodological and Literature Review Questions

How can researchers formulate focused, arguable research questions about this compound’s applications?

Methodological Answer: Frame questions around specific reactivity patterns (e.g., “Does steric hindrance at the vinyl group modulate sulfone nucleophilicity?”). Use iterative feedback from interdisciplinary teams to refine hypotheses, as recommended in research design frameworks. Prioritize questions that address gaps in mechanistic or thermodynamic data .

Q. What criteria distinguish high-quality scholarly sources for literature reviews on sulfone chemistry?

Methodological Answer: Prioritize peer-reviewed journals (e.g., J. Org. Chem., Org. Lett.) over non-specialized platforms. Validate sources by checking for methodological transparency (e.g., detailed SI), citations in review articles, and author affiliations. Avoid non-peer-reviewed commercial databases, as emphasized in scholarly source guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.